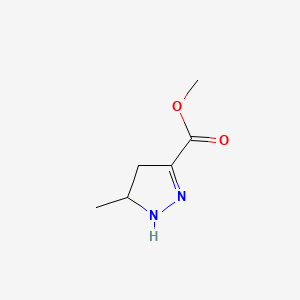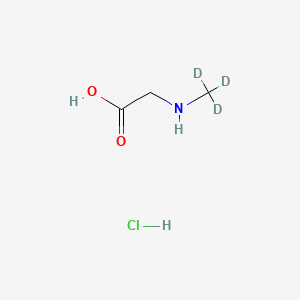
N-Methyl-D3-glycine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-D3-glycine hcl” is the labeled analogue of N,N-Dimethylglycine . It is a derivative of the amino acid Glycine . The molecular formula of “N-Methyl-D3-glycine hcl” is C3H5D3ClNO2 . The average mass is 128.573 Da and the monoisotopic mass is 128.043182 Da .
Synthesis Analysis
A synthetic process for the preparation of N,N dimethyl glycine (DMG) has been described in a patent . The process involves the neutralization of N,N-dimethyl glycine sodium salt with sulfuric acid. The N,N-dimethyl glycine sodium salt is prepared by reacting formaldehyde, sodium bisulfite, dimethyl amine, and sodium cyanide followed by agitation with caustic soda beads .
Molecular Structure Analysis
The molecular structure of “N-Methyl-D3-glycine hcl” consists of a glycine backbone with a methyl-d3 group attached to the nitrogen . The molecular formula is CHDClNO .
Chemical Reactions Analysis
As a derivative of glycine, “N-Methyl-D3-glycine hcl” may participate in similar chemical reactions. Glycine is known to function as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate .
Wissenschaftliche Forschungsanwendungen
Enhancing Cognitive and Antidepressant Effects
N-Methyl-D3-glycine hcl, also known as GLYX-13, is a functional partial agonist at the N-methyl-D-aspartate receptor (NMDAR) glycine site, which plays a crucial role in learning, memory, and affective disorders. GLYX-13 has demonstrated the ability to enhance cognitive functions and exert rapid antidepressant effects without the psychotomimetic side effects associated with NMDAR antagonists. This compound facilitates antidepressant effects through NMDAR-triggered synaptic plasticity in the frontal cortex, offering a promising approach for treating affective disorders and enhancing cognitive functions (Moskal et al., 2014).
Improving Sleep Quality
Glycine, a non-essential amino acid, significantly ameliorates subjective sleep quality in individuals with insomniac tendencies. It induces a decrease in core body temperature, which is a mechanism underlying its effect on sleep. This decrease in temperature aids in the onset of sleep and is maintained during sleep in humans, suggesting glycine's potential as a therapeutic agent for enhancing sleep quality (Bannai & Kawai, 2012).
Schizophrenia Treatment
Glycine and its derivatives have shown potential in treating schizophrenia, particularly by targeting the NMDAR glycine site. Studies indicate significant beneficial effects on negative symptoms when compounds like glycine, D-serine, and sarcosine are added to antipsychotic treatments, highlighting their role as potential treatments for persistent negative symptoms of schizophrenia (Javitt, 2006).
Enhancing Cognitive Function in Brain Injury
Activation of the glycine/serine site of NMDARs by compounds such as D-cycloserine or D-serine has been shown to ameliorate cognitive deficits in models of traumatic brain injury, stroke, and neuroinflammation. This approach supports the notion that targeting the glycine/serine site could be a novel therapeutic strategy for cognitive impairments following brain injury, demonstrating the versatility of glycine site modulators (Biegon et al., 2018).
Plant Stress Resistance
Glycine betaine (GB) and proline accumulation in plants in response to environmental stresses such as drought and salinity suggests their roles in enhancing plant stress resistance. While the exact mechanisms of their beneficial effects remain under investigation, genetic engineering and exogenous application of these compounds have shown promise in improving plant tolerance to adverse conditions (Ashraf & Foolad, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(trideuteriomethylamino)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKIFIROCHIWAY-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-D3-glycine hcl | |
CAS RN |
347840-04-4 |
Source


|
| Record name | Glycine, N-(methyl-d3)-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347840-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

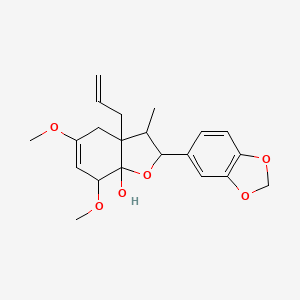
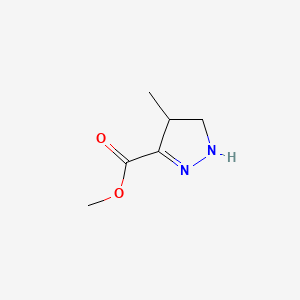
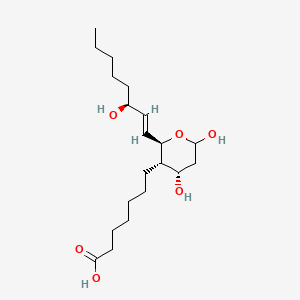
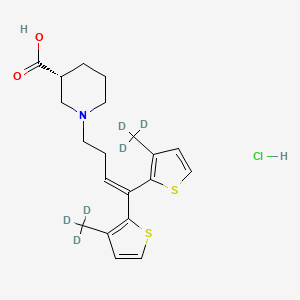

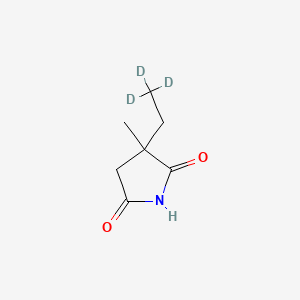
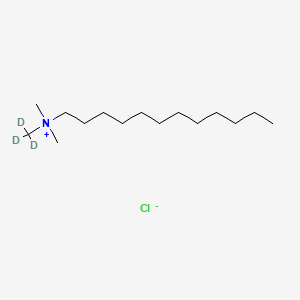
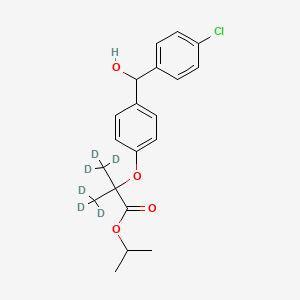
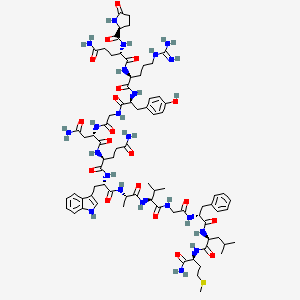

![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)

